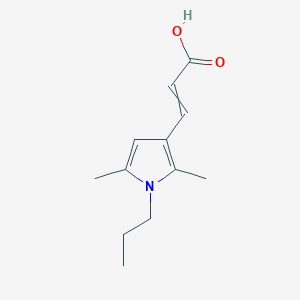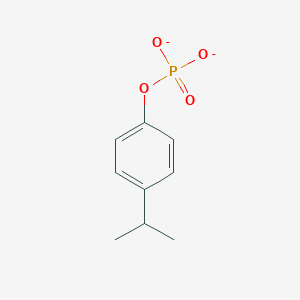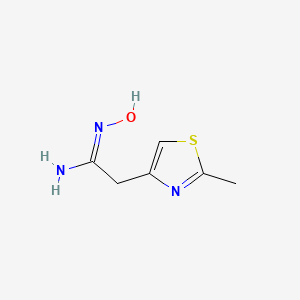
5-Benzoylhexahydro-1H-furo(3,4-c)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and versatile for constructing complex molecules. For instance, a three-component reaction involving aromatic aldehydes, 1,4-naphthoquinone, and an ammonium salt as the nitrogen source can be employed . The reaction is typically carried out in the presence of a solvent such as toluene and under controlled temperature conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, further diversifying its chemical properties .
Applications De Recherche Scientifique
(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as therapeutic agents due to their biological activity. For instance, pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, the compound is used in the development of materials for optoelectronics and sensors, highlighting its versatility in industrial applications .
Mécanisme D'action
The mechanism of action of (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, thereby influencing various biochemical processes. For example, it may inhibit proteasome subunits, which are involved in protein degradation and regulation . This inhibition can lead to the accumulation of proteins within cells, affecting cellular functions and potentially leading to therapeutic effects in diseases such as cancer.
Comparaison Avec Des Composés Similaires
(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole can be compared with other similar compounds, such as (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and (3aR,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of a benzoyl group in (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole imparts unique reactivity and potential applications, distinguishing it from its analogs. Additionally, the hexahydro-furo ring system contributes to its distinct three-dimensional structure, which can influence its biological activity and interactions with molecular targets.
Propriétés
Numéro CAS |
56391-55-0 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2/t11-,12+ |
Clé InChI |
ZSYULWHBPBAOKV-TXEJJXNPSA-N |
SMILES isomérique |
C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C2COCC2CN1C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)


![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)


![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)
![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)


